N-(4-methoxyphenyl)morpholine-4-sulfonamide
CAS No.: 90470-86-3
Cat. No.: VC21519869
Molecular Formula: C11H16N2O4S
Molecular Weight: 272.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90470-86-3 |
|---|---|
| Molecular Formula | C11H16N2O4S |
| Molecular Weight | 272.32g/mol |
| IUPAC Name | N-(4-methoxyphenyl)morpholine-4-sulfonamide |
| Standard InChI | InChI=1S/C11H16N2O4S/c1-16-11-4-2-10(3-5-11)12-18(14,15)13-6-8-17-9-7-13/h2-5,12H,6-9H2,1H3 |
| Standard InChI Key | AYSPVXLLPOIYGP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 |
| Canonical SMILES | COC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 |
Introduction
Chemical Properties and Structure
Basic Information
N-(4-methoxyphenyl)morpholine-4-sulfonamide is identified by several key identifiers in chemical databases and reference materials. The compound's primary identifiers and basic properties are presented in Table 1, providing a comprehensive overview of its fundamental characteristics.
Table 1: Basic Chemical Information of N-(4-methoxyphenyl)morpholine-4-sulfonamide
| Parameter | Information |
|---|---|
| CAS Number | 90470-86-3 |
| PubChem CID | 6460371 |
| ChEMBL ID | CHEMBL1441014 |
| Molecular Formula | C₁₁H₁₆N₂O₄S |
| Molecular Weight | 272.32 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)morpholine-4-sulfonamide |
| Creation Date in PubChem | 2006-04-29 |
| Last Modification in PubChem | 2025-04-05 |
The compound was first registered in PubChem in 2006, with the most recent modification to its entry occurring in early 2025, indicating ongoing research interest and database maintenance for this chemical entity .
Structural Characteristics
N-(4-methoxyphenyl)morpholine-4-sulfonamide exhibits a complex molecular architecture characterized by three primary structural components that define its chemical behavior and potential biological interactions. The compound features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom), which is connected via a sulfonamide group to a para-methoxyphenyl moiety. This arrangement creates a molecule with multiple potential hydrogen bond acceptors and donors, contributing to its ability to interact with various biological targets.
The compound's structure can be represented by several notations that encode its molecular arrangement:
These structural elements, particularly the sulfonamide linkage, contribute significantly to the compound's potential as an enzyme inhibitor, as this functional group has historically been associated with various biological activities in pharmaceutical compounds.
Synthesis Methods
Traditional Synthesis Approaches
The synthesis of N-(4-methoxyphenyl)morpholine-4-sulfonamide traditionally follows established routes for sulfonamide preparation. The classical approach to sulfonamide synthesis typically involves the reaction of amines with sulfonyl chlorides under controlled conditions. In the case of N-(4-methoxyphenyl)morpholine-4-sulfonamide, this would involve the reaction of 4-methoxyaniline with morpholine-4-sulfonyl chloride.
The general reaction can be represented as:
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Preparation of morpholine-4-sulfonyl chloride from morpholine and sulfonyl chloride reagents
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Reaction of the prepared morpholine-4-sulfonyl chloride with 4-methoxyaniline
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Purification of the resulting N-(4-methoxyphenyl)morpholine-4-sulfonamide product
This synthetic route typically requires controlled temperature conditions, appropriate solvents (often pyridine or dichloromethane), and may utilize a base (like triethylamine or pyridine) to neutralize the hydrogen chloride generated during the reaction.
Biological Activity
Ectonucleotidase Inhibition
One of the most significant biological activities associated with N-(4-methoxyphenyl)morpholine-4-sulfonamide is its potential as an inhibitor of ectonucleotidases. Ectonucleotidases are enzymes responsible for the hydrolysis of extracellular nucleotides, playing crucial roles in various physiological and pathological processes including thrombosis, inflammation, and cancer progression.
Research has indicated that derivatives of N-(4-methoxyphenyl)morpholine-4-sulfonamide can selectively inhibit various isoforms of human ectonucleotidases (h-NTPDases). This selective inhibition property makes this compound and its structural analogs valuable tools for investigating nucleotide signaling pathways and potential therapeutic targets for conditions where these pathways are dysregulated.
Research Applications
Medicinal Chemistry Applications
N-(4-methoxyphenyl)morpholine-4-sulfonamide has garnered significant interest in medicinal chemistry due to its potential biological activities and structural features that make it suitable for further optimization. The compound serves as a valuable scaffold for medicinal chemists seeking to develop more potent and selective inhibitors of ectonucleotidases or related targets.
In medicinal chemistry research, this compound may be utilized in various ways:
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As a starting point for the development of focused chemical libraries
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In structure-based drug design efforts targeting ectonucleotidases
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As a pharmacological tool to probe nucleotide signaling pathways
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In fragment-based drug discovery approaches where the morpholine or sulfonamide moieties serve as key binding elements
These applications contribute to the broader understanding of structure-activity relationships and the potential development of novel therapeutic agents based on the sulfonamide scaffold.
Comparative Analysis with Related Compounds
Comparison with Other Sulfonamides
N-(4-methoxyphenyl)morpholine-4-sulfonamide belongs to the broader class of sulfonamide compounds, many of which have established roles in pharmacology and medicinal chemistry. Structurally related compounds, particularly those containing similar sulfonamide linkages connected to heterocyclic systems, have demonstrated various biological activities.
One related compound class mentioned in the search results is the sulfamoyl benzamide group, which includes compounds like N-(4-chloro-3-nitrophenyl)-3-(morpholinosulfonyl)benzamide. These compounds share the morpholinosulfonyl moiety with our compound of interest but feature additional structural elements like a benzamide backbone. Like N-(4-methoxyphenyl)morpholine-4-sulfonamide, these compounds are also being investigated for their potential as selective inhibitors of h-NTPDases.
The common structural features among these compounds suggest that the sulfonamide linkage and morpholine ring are important pharmacophoric elements for targeting ectonucleotidases, though the specific substitution patterns can significantly influence selectivity and potency.
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